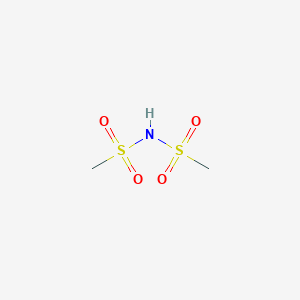

二甲磺酰胺

描述

Synthesis Analysis

Synthesis of sulfonamide compounds varies depending on the specific compound. For instance, certain sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized through the interaction of N-(dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid (Rublova et al., 2017).

Molecular Structure Analysis

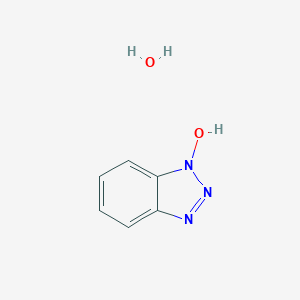

The molecular structure of sulfonamide compounds is often characterized by strong hydrogen bonding and other intermolecular interactions. For example, 2,2,2-trichloroethoxysulfonamide exhibits a layered crystal structure with sulfonamide groups arranged as center-symmetric NH · · · O(sulf)-bonded dimers (Gil et al., 2013). Similarly, N,N-dimethylsulfamide (DMS) forms a Br-DMS species through reactions with ozone and bromide (von Gunten et al., 2010).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions. For example, the formation of N-nitrosodimethylamine from DMS during ozonation involves bromide as a catalyst, with the reaction proceeding through several steps including the transformation of Br-DMS by ozone (Trogolo et al., 2015).

Physical Properties Analysis

The physical properties of sulfonamides, like crystal structure and thermal behavior, are significant. For instance, 2,2,2-trichloroethoxysulfonamide's crystal structure and thermal properties have been thoroughly investigated (Gil et al., 2013).

Chemical Properties Analysis

The chemical properties of sulfonamide compounds are diverse. For instance, the reaction of p-Toluenesulfonamide with titanium(IV) and vanadium(IV) complexes produces various sulfonylimido complexes, illustrating the reactivity and potential applications of these compounds in different fields (Lorber et al., 2007).

科研应用

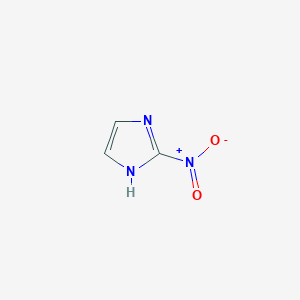

N-杂环芳磺酰胺研究:用于研究N-杂环芳磺酰胺(NHAS)的结构和电子性质 (Chourasiya et al., 2017)。

认知功能增强:二甲磺酰胺(PIMSD)可能增强认知功能,支持AMPA受体增强可针对认知障碍疾病进行靶向治疗的假设 (Malá等,2012)。

造血干细胞研究:类似PL63的二甲磺酸酯化合物可以消耗宿主中非循环原始干细胞,并促进小鼠骨髓移植受体中供体型嵌合 (Westerhof et al., 2000)。

有机磷化合物再活化:HL 7二甲磺酸酯是一种针对高毒有机磷化合物的广谱再活化剂,可以再活化被有机磷酸酯阻断的乙酰胆碱酯酶(AChE) (Eyer et al., 2005)。

Co2+离子传感器:二甲磺酰胺可以作为Co2+离子的高效传感器,具有高灵敏度、大动态浓度范围和长期稳定性 (Sheikh et al., 2016)。

DNA损伤和细胞生长抑制:双功能二甲磺酸酯丁烷(Busulfan)在人类早幼粒细胞白血病HL-60细胞中诱导DNA损伤并抑制细胞生长 (Iwamoto等,2004)。

药物样性和分子对接研究:8-喹啉磺酰胺的结构、波函数、电子和电荷转移性质被研究,以探讨其潜在的药物样性、ADME、环境毒性特性和分子对接研究 (FazilathBasha et al., 2021)。

气液色谱研究:N-二甲基氨甲烯衍生物对气液色谱研究有用,并可应用于生物研究,如在绵羊血液中确定3-溴-5-氰基苯磺酰胺 (Vandenheuvel & Gruber, 1975)。

新生小鼠肿瘤诱导:二甲磺酸酯在新生小鼠中诱导肝瘤,可能导致肝损伤 (Frei, 1970)。

慢性粒细胞白血病治疗:二甲磺酸酯(Busulfan)在治疗慢性粒细胞白血病方面具有活性,并在慢性淋巴细胞白血病中显示活性,但在急性白血病或其他恶性疾病中并不有效 (Galton,Till和Wiltshaw,1958)。

调控基因治疗:二聚体化合物用于研究和临床应用中控制基因表达,包括调控基因治疗 (Pollock & Clackson, 2002)。

空气处理应用:增强二甲基二硫醚(DMDS)在紧凑化学洗涤器中的传质,用于空气处理应用 (Biard et al., 2011)。

杀螨化合物:氯甲磺酰胺(CMSA)是一种对各种螨类具有强效活性的系统性杀螨化合物,对哺乳动物和鲤鱼的毒性低 (Ogawa, Shimazu, & Nishimura, 1987)。

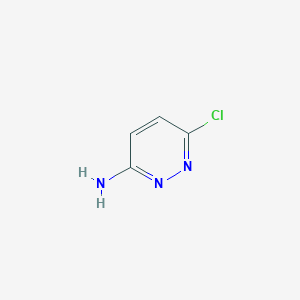

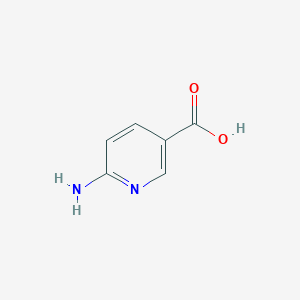

链球菌感染治疗:对氨基苯磺酰胺用于治疗链球菌感染,其吸收和排泄可以通过一种简单的方法来研究其在血液和尿液中的存在(Marshall, Emerson, & Cutting, 1937)。

焦亡性细胞死抑制:死亡磺胺酰胺抑制焦亡性细胞死,这是一种高度炎症性的细胞死亡形式,在败血症模型中具有疗效,并暗示在炎症性疾病中可能有潜在的临床应用(Rathkey et al., 2018)。

杀菌剂降解和NDMA生成:二甲基亚砜是一种杀菌剂降解产物,也是臭氧化过程中N-亚硝基二甲胺(NDMA)的前体(von Gunten et al., 2010)。

抗生素的环境风险:生物炭有效地减轻了土壤中离子化抗生素的迁移,有助于重新考虑环境中抗生素的潜在风险(Liu, Han, Jing, & Chen, 2017)。

未来方向

性质

IUPAC Name |

N-methylsulfonylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO4S2/c1-8(4,5)3-9(2,6)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTGBOFCIDHVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063803 | |

| Record name | Methanesulfonamide, N-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanesulfonamide, N-(methylsulfonyl)- | |

CAS RN |

5347-82-0 | |

| Record name | N-(Methylsulfonyl)methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5347-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005347820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethanesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanesulfonamide, N-(methylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonamide, N-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethanesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDU55M5SER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(1S,2R,4S,6R,7S)-1,10,10-trimethyl-4-[[(1S,2R,4S,6R,7S)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane](/img/structure/B20865.png)

![[(2R)-3-hexadecanoyloxy-2-[11-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]undecanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B20868.png)

![1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]imidazolidin-2-one](/img/structure/B20881.png)